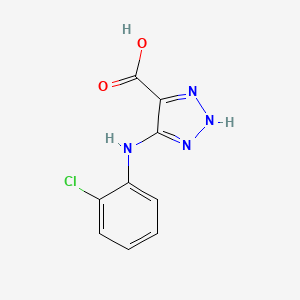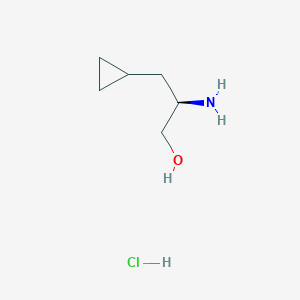
2-Fluorocyclohexan-1-amine
Overview
Description
2-Fluorocyclohexan-1-amine is a chemical compound with the molecular formula C6H12FN . It is also known as rac-(1R,2S)-2-fluorocyclohexan-1-amine hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 2-Fluorocyclohexan-1-amine involves the fluorination of racemic trans-N,N-dibenzyl-2-bromocyclohexan-1-amine . This process is scalable and uses 0.5 mol % of a bis-urea organocatalyst in a mechanically stirred 1 L glass reactor . The reaction achieves full conversions at high mixing intensities .Molecular Structure Analysis
The molecular structure of 2-Fluorocyclohexan-1-amine consists of a cyclohexane ring with a fluorine atom and an amine group attached . The exact mass of the molecule is 117.165 Da .Scientific Research Applications
Antiviral Research
One of the significant applications of 2-Fluorocyclohexan-1-amine and related compounds is in the field of antiviral research. Compounds with a similar amine moiety have been designed and synthesized based on the structure of triperiden, showing promising results as anti-influenza virus agents. For instance, a particular compound demonstrated potent anti-influenza A virus activity and was well-tolerated in mice, suggesting potential for human use (Oka et al., 2001).
Chemical Synthesis and Reactions
Research on 2-Fluorocyclohexan-1-amine and related compounds extends to various chemical synthesis and reaction studies. For example, stereoisomeric fluorocyclohexanes have been prepared and characterized, and their dehydrohalogenation reactions with aqueous alkali have been studied (Campbell et al., 1967). Also, research has been conducted on the nucleophilic substitution of certain fluorinated ethylenes by aromatic amines in acetonitrile, revealing insights into reaction mechanisms and kinetics (Rappoport & Ta-Shma, 1971).
Pharmaceutical Development
Compounds structurally similar to 2-Fluorocyclohexan-1-amine have found applications in pharmaceutical development. Research has been done on fluoroacylation agents based on small fluorocarboxylic acids, which can be used for fluoroacylation of primary amines, a significant step in drug synthesis (Guhlke et al., 1994).
Analytical Chemistry
In analytical chemistry, derivatization methods involving compounds like 2-Fluorocyclohexan-1-amine are used for determining higher aliphatic amines and cyclohexylamine. Such methods are crucial for assessing the efficacy of anticorrosive protection in industrial settings (Jegorov et al., 1990).
Luminescent Materials
There is also interestin the development of luminescent materials using compounds related to 2-Fluorocyclohexan-1-amine. Research on isocyanide and carbene gold(I) complexes has shown that these compounds can display luminescent properties, influenced by intra- or intermolecular hydrogen bonds. Such studies have implications for the development of new materials with specific optical properties (Bartolomé et al., 2008).
Pain Management Research
Additionally, derivatives of 2-Fluorocyclohexan-1-amine have been explored in pain management research. For example, cebranopadol, an analgesic NOP and opioid receptor agonist, has been developed for the treatment of severe chronic nociceptive and neuropathic pain, showcasing the potential of these compounds in pharmaceutical applications (Schunk et al., 2014).
Optical and Stereochemical Studies
Research has also been conducted on the optical and stereochemical properties of compounds similar to 2-Fluorocyclohexan-1-amine. For example, studies on the resolution and rotations of trans-2-aminocyclohexanecarboxylic acids and derivatives have provided insights into their optical activities, which are crucial for understanding their behavior in various chemical and biological processes (Nohira et al., 1970).
properties
IUPAC Name |
2-fluorocyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZUTWAYBJFSIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorocyclohexan-1-amine | |
CAS RN |
1039741-13-3 | |
| Record name | 2-Fluorocyclohexanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1039741-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4'-Ethyl-4'-hydroxy-7',8'-dihydrospiro[[1,3]dioxolane-2,6'-pyrano[3,4-f]indolizine]-3',10'(1'H,4'H)-dione](/img/structure/B3318842.png)






![3-[Methyl(3-oxo-3-phenylpropyl)amino]-1-phenylpropan-1-one](/img/structure/B3318908.png)





